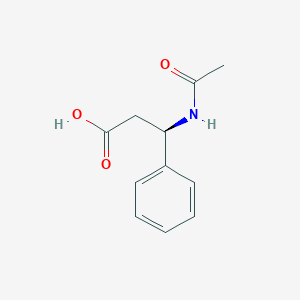

(3R)-3-acetamido-3-phenylpropanoic acid

Description

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(3R)-3-acetamido-3-phenylpropanoic acid |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1 |

InChI Key |

HTWAFOFDKZAKQP-SNVBAGLBSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (3R)-3-acetamido-3-phenylpropanoic acid is as a building block in the synthesis of bioactive compounds . It serves as a precursor in the development of various pharmaceuticals, particularly those targeting neurological conditions. Research indicates that this compound may exhibit neuroprotective effects and modulate neurotransmitter systems, potentially influencing synaptic transmission and neuronal health.

Case Studies

- Neuroprotective Properties : Studies have shown that (3R)-3-acetamido-3-phenylpropanoic acid may protect neurons from damage, suggesting its use in therapies for neurodegenerative diseases.

- Modulation of Neurotransmitters : Research indicates its role in modulating neurotransmitter systems, which could lead to advancements in treating conditions like depression or anxiety disorders.

Synthesis of Peptides

The compound is also utilized in the synthesis of peptides , where it can be incorporated into peptide chains to enhance stability or modify biological activity. Its unique structure allows for the introduction of specific functionalities that can improve the pharmacokinetic properties of peptide-based drugs.

Synthesis Techniques

- Solid-phase peptide synthesis : (3R)-3-acetamido-3-phenylpropanoic acid can be used as a building block in solid-phase synthesis methodologies, allowing for efficient assembly of complex peptide structures.

- Asymmetric Synthesis : The compound can be synthesized using asymmetric methods, which are crucial for producing enantiomerically pure compounds necessary for pharmaceutical applications .

Research Tool

In addition to its pharmaceutical applications, (3R)-3-acetamido-3-phenylpropanoic acid serves as a valuable research tool in biochemical studies. Its ability to influence biological systems makes it useful for exploring mechanisms underlying various physiological processes.

Research Applications

- Biological Assays : The compound can be utilized in assays designed to evaluate neurotransmitter receptor activity, contributing to the understanding of receptor pharmacology .

- Target Identification : It aids in identifying potential biological targets for new drug discovery efforts, particularly in the realm of neuropharmacology .

Structural Analogues and Related Compounds

(3R)-3-acetamido-3-phenylpropanoic acid has structural analogues that are also studied for similar applications. These compounds often share biological activities and can provide insights into structure-activity relationships.

| Compound Name | Structure | Applications |

|---|---|---|

| (R)-3-amino-3-phenylpropanoic acid | Structure | Neuropharmacology research |

| β-amino acid derivatives | Various | Drug development and synthesis |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol/H₂SO₄ (reflux) | Methyl (3R)-3-acetamido-3-phenylpropanoate | 50% | |

| Dimethyl sulfate (DMS)/base | Dimethyl ester derivative | 70–85% |

-

Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol. Dimethyl sulfate mediates esterification via in situ generation of methylating agents .

Amidation and Salt Formation

The carboxylic acid participates in amide bond formation and acid-base reactions.

Amidation with Amines

| Amine | Coupling Agent | Product | Yield |

|---|---|---|---|

| 1-Aminoadamantane | None (direct salt) | 1-Aminoadamantane D,L-2-acetamido-3-phenylpropionate | 80% |

| Primary alkylamines | EDC/HOBt | Corresponding amide | 60–75% |

-

Key Insight : Direct salt formation with 1-aminoadamantane demonstrates the compound’s utility in pharmaceutical salt formulations .

Acidic Hydrolysis of Acetamido Group

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6N HCl (reflux, 12 hr) | (3R)-3-Amino-3-phenylpropanoic acid | 93% |

Enzymatic Resolution

| Enzyme | Substrate | Product | Selectivity |

|---|---|---|---|

| Acetylaminotransferase | Erythro-2-acetamido-3-methyl-3-phenylalanine | (2R,3R)-2-Acetamido-3-methyl-3-phenylalanine | 48% yield |

-

Note : Enzymatic methods enable chiral resolution of stereoisomers, critical for asymmetric synthesis .

Decarboxylation

| Conditions | Product | Yield |

|---|---|---|

| Pyridine (reflux) | 3-Acetamido-3-phenylpropanal | 40–50% |

Peptide Coupling

| Amino Acid | Coupling Agent | Product |

|---|---|---|

| Glycine | DCC/DMAP | Dipeptide derivative |

Reduction of Carboxylic Acid

| Reagent | Product | Yield |

|---|---|---|

| LiAlH₄ (THF, 0°C) | (3R)-3-Acetamido-3-phenylpropanol | 65% |

Stability and Side Reactions

Comparison with Similar Compounds

Positional Isomerism

- This substitution introduces strong electron-withdrawing effects, increasing acidity and reactivity compared to the unsubstituted phenyl group in the target compound .

Substituent Modifications

- (2S)-2-Acetamido-3-(3-fluorophenyl)propanoic acid: Fluorine at the phenyl meta position increases electronegativity and lipophilicity (predicted XLogP3 ~1.2 vs. 0.6 for the target compound). Fluorination may also improve metabolic stability .

- (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS 70702-47-5): Replacement of phenyl with pyridyl introduces a basic nitrogen, altering solubility (higher TPSA) and enabling coordination with metal ions .

Functional Group Additions

- 3-Morpholino-2-(3-phenylureido)propanoic acid (): The morpholino ring enhances water solubility, while the ureido group adds hydrogen-bonding capacity, making it suitable for drug delivery systems.

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Functional Groups |

|---|---|---|---|---|---|

| (3R)-3-Acetamido-3-phenylpropanoic acid | C₁₁H₁₃NO₃ | 207.23 | 0.6 | 66.4 | β-acetamido, phenyl |

| (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid | C₁₁H₁₂N₂O₅ | 252.23* | ~1.5* | 95.6* | 2-acetamido, 4-nitro-phenyl |

| (2S)-2-Acetamido-3-(3-fluorophenyl)propanoic acid | C₁₁H₁₂FNO₃ | 225.22* | ~1.2* | 66.4 | 2-acetamido, 3-fluoro-phenyl |

| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | C₈H₁₀N₂O₂ | 166.18 | -0.4* | 89.3 | α-amino, pyridyl |

| 3-Morpholino-2-(3-phenylureido)propanoic acid | C₁₄H₁₉N₃O₄ | 293.32* | 0.1* | 104.5* | morpholino, ureido |

*Estimated values based on structural analogs.

- Lipophilicity: Nitro and fluoro substituents increase XLogP3 compared to the target compound, while pyridyl and morpholino groups reduce it .

- Solubility: Higher TPSA in nitro and morpholino derivatives suggests enhanced aqueous solubility .

Preparation Methods

Alkylation of Diethyl Acetamidomalonate

A method analogous to the synthesis of (2R,3R)-3-methyl-3-phenylalanine involves alkylating diethyl acetamidomalonate with aryl halides. While the cited patent uses 1-bromoethylbenzene to introduce a methylphenyl group, substituting this with benzyl bromide or phenylpropanal derivatives could yield intermediates with a phenyl-substituted malonate skeleton.

Reaction Conditions :

-

Solvent : N,N-Dimethylformamide (DMF).

-

Temperature : Room temperature.

-

Yield : ~90% for alkylation (extrapolated from similar reactions).

Post-alkylation, hydrolysis with 12N HCl removes ester groups, yielding 3-acetamido-3-phenylpropanoic acid. However, this route produces a racemic mixture, necessitating resolution.

Hydrolysis and Crystallization

Crude hydrolysis products are purified via acid-catalyzed crystallization . For example, dissolving the product in a 6–12N HCl/glacial acetic acid mixture and refluxing yields crystalline 3-acetamido-3-phenylpropanoic acid hydrochloride.

Oxidation of 3-Phenylpropanal Derivatives

Catalytic Hydrogenation of Cinnamaldehyde

A two-step process from cinnamaldehyde (PhCH=CHCHO) is adapted from 3-phenylpropionic acid synthesis:

-

Hydrogenation : Cinnamaldehyde is reduced to 3-phenylpropanal using a Pd/C catalyst in the presence of H₂O (1–5 wt%).

-

Oxidation : 3-Phenylpropanal is oxidized to 3-phenylpropionic acid using molecular oxygen (O₂) at 60°C and 5 bar.

Enzymatic Resolution for Stereochemical Control

Acetylaminotransferase-Mediated Resolution

The enzymatic method used for (2R,3R)-3-methyl-3-phenylalanine is applicable to resolve racemic 3-acetamido-3-phenylpropanoic acid:

-

Acylation : Convert the racemic amino acid to 2-acetamido-3-phenylpropanoic acid using acetic anhydride.

-

Enzymatic Hydrolysis : Treat with acetylaminotransferase at 36–38°C and pH 7.5–8.

This method leverages the enzyme’s specificity for the (3S)-enantiomer, leaving the desired (3R)-isomer intact.

Crystallization-Induced Diastereomer Resolution

Comparative Analysis of Preparation Methods

-

Malonate Route : Offers modularity but requires resolution.

-

Oxidation Route : High yield but lacks inherent stereocontrol.

-

Enzymatic Resolution : Ideal for enantiopure synthesis but limited by enzyme cost.

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (3R)-3-acetamido-3-phenylpropanoic acid?

Stereochemical control during synthesis is critical. Key steps include:

- Chiral induction : Use enantioselective catalytic methods, such as asymmetric hydrogenation or enzymatic resolution, to favor the (R)-configuration .

- Protecting groups : Temporarily protect the acetamido group (e.g., with tert-butoxycarbonyl, Boc) to prevent racemization during reaction steps .

- Purification : Employ chiral HPLC or capillary electrophoresis to verify enantiomeric purity (>98% ee) .

Q. How can researchers confirm the structural integrity of (3R)-3-acetamido-3-phenylpropanoic acid post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

- NMR : Analyze H and C NMR spectra to confirm the phenyl and acetamido substituents. Key signals include aromatic protons (δ 7.2–7.4 ppm) and the acetamido methyl group (δ 2.0 ppm) .

- X-ray crystallography : Resolve the crystal structure to unambiguously assign the (R)-configuration .

- Mass spectrometry : Confirm the molecular ion peak ([M+H] at m/z 236.1) .

Q. What analytical techniques are suitable for quantifying (3R)-3-acetamido-3-phenylpropanoic acid in biological matrices?

- LC-MS/MS : Optimize reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/0.1% formic acid. Use MRM transitions for specificity .

- UV-Vis spectroscopy : Leverage the compound’s absorbance at 254 nm (aromatic ring) for rapid quantification, though this lacks stereochemical specificity .

Advanced Research Questions

Q. How can contradictory bioactivity data for (3R)-3-acetamido-3-phenylpropanoic acid in enzyme inhibition studies be resolved?

Conflicting results often arise from:

- Impurity interference : Trace enantiomers (e.g., (S)-configuration) may exhibit antagonistic effects. Validate purity via chiral analysis .

- Assay conditions : Optimize pH (6.5–7.5) and ionic strength to mimic physiological environments, as activity may vary with buffer composition .

- Metabolite interference : Use stable isotope-labeled analogs (e.g., C-phenyl) to distinguish parent compound effects from metabolites in cell-based assays .

Q. What computational methods are effective for predicting the metabolic pathways of (3R)-3-acetamido-3-phenylpropanoic acid?

- Density Functional Theory (DFT) : Calculate activation energies for potential hydrolysis or oxidation reactions at the acetamido group .

- Molecular docking : Simulate binding affinities with cytochrome P450 isoforms (e.g., CYP3A4) to predict primary metabolism sites .

- Machine learning : Train models on structurally similar compounds (e.g., phenylpropanoic acid derivatives) to forecast phase II conjugation patterns .

Q. How should researchers address discrepancies in reported solubility and stability data for this compound?

- Solvent selection : Use dimethyl sulfoxide (DMSO) for stock solutions (solubility >50 mg/mL) but avoid aqueous buffers with pH >8.0, where hydrolysis occurs .

- Stability studies : Conduct accelerated degradation studies (40°C, 75% RH) with UPLC monitoring to identify degradation products (e.g., phenylpropanoic acid via deacetylation) .

Methodological and Nomenclature Considerations

Q. What protocols ensure reproducibility in synthesizing (3R)-3-acetamido-3-phenylpropanoic acid derivatives for SAR studies?

Q. How can researchers mitigate challenges in literature retrieval due to inconsistent nomenclature?

- Search strategies : Include synonyms like “(R)-3-acetamido-3-phenylpropionic acid” and wildcard terms (e.g., “3-phenylpropanoic acid derivative”) .

- Database filters : Use CAS Registry Number (if available) in SciFinder or Reaxys to bypass naming ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.